Pyridin-2-yl carbonochloridate Pyridin-2-yl carbonochloridate
Brand Name: Vulcanchem
CAS No.: 86014-59-7
VCID: VC20470983
InChI: InChI=1S/C6H4ClNO2/c7-6(9)10-5-3-1-2-4-8-5/h1-4H
SMILES:
Molecular Formula: C6H4ClNO2
Molecular Weight: 157.55 g/mol

Pyridin-2-yl carbonochloridate

CAS No.: 86014-59-7

Cat. No.: VC20470983

Molecular Formula: C6H4ClNO2

Molecular Weight: 157.55 g/mol

* For research use only. Not for human or veterinary use.

Pyridin-2-yl carbonochloridate - 86014-59-7

Specification

CAS No. 86014-59-7
Molecular Formula C6H4ClNO2
Molecular Weight 157.55 g/mol
IUPAC Name pyridin-2-yl carbonochloridate
Standard InChI InChI=1S/C6H4ClNO2/c7-6(9)10-5-3-1-2-4-8-5/h1-4H
Standard InChI Key QIFDUWWIVGINNQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)OC(=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular and Physical Properties

Pyridin-2-yl carbonochloridate is characterized by its pyridine backbone, which confers aromatic stability and electronic anisotropy. Key physical properties include:

PropertyValue
Molecular FormulaC6H3Cl2NO2\text{C}_6\text{H}_3\text{Cl}_2\text{NO}_2
Molecular Weight192.00 g/mol
CAS Registry Number2172488-66-1
DensityNot reported
Boiling PointNot reported
Melting PointNot reported

The absence of reported density and thermal properties in literature suggests that handling protocols prioritize its reactivity profile over bulk physical characterization .

Spectroscopic Signatures

While direct spectroscopic data for Pyridin-2-yl carbonochloridate are scarce, analogous chloroformates exhibit distinctive 1H^{1}\text{H}-NMR signals for aromatic protons (δ 7.3–8.5 ppm) and 13C^{13}\text{C}-NMR peaks for carbonyl carbons near δ 150–160 ppm . Infrared spectroscopy typically shows strong absorption bands at ~1800 cm1^{-1} (C=O stretch) and 750–550 cm1^{-1} (C–Cl stretches) .

Synthesis Methodologies

Chlorination of 2-Methylpyridine

A patented route involves the chlorination of 2-methylpyridine using trichloroisocyanate (TCI) as the chlorinating agent in halohydrocarbon solvents (e.g., chloroform or dichloroethane) (Equation 1) :

2-Methylpyridine+Cl3NCOBenzamide catalyst2-Chloromethylpyridine+Byproducts\text{2-Methylpyridine} + \text{Cl}_3\text{NCO} \xrightarrow{\text{Benzamide catalyst}} \text{2-Chloromethylpyridine} + \text{Byproducts}

Key conditions:

  • Solvent: Halohydrocarbons (e.g., chloroform)

  • Catalyst: Benzamide (1–5 mol%)

  • Temperature: Reflux (40–60°C)

  • Yield: 90–95%

This step generates 2-chloromethylpyridine, which undergoes subsequent oxidation to yield the target compound.

Oxidation to Pyridin-2-yl Carbonochloridate

The oxidation of 2-chloromethylpyridine employs sodium hypochlorite (NaClO) in the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and potassium bromide (KBr) as catalysts (Equation 2) :

2-Chloromethylpyridine+NaClOTEMPO/KBrPyridin-2-yl carbonochloridate+H2O\text{2-Chloromethylpyridine} + \text{NaClO} \xrightarrow{\text{TEMPO/KBr}} \text{Pyridin-2-yl carbonochloridate} + \text{H}_2\text{O}

Optimized parameters:

  • Temperature: –10 to 0°C (initial), 10–25°C (post-addition)

  • Catalyst loading: 0.5–1.5 mol% TEMPO

  • Workup: Dichloromethane extraction, brine washing, anhydrous Na2_2SO4_4 drying

  • Yield: 66–75%

Reactivity and Applications

Acyl Transfer Reactions

Pyridin-2-yl carbonochloridate serves as an efficient acylating agent due to its electrophilic carbonyl carbon. It reacts with nucleophiles (e.g., amines, alcohols) to form carbamates or carbonates, pivotal in protecting group strategies (Equation 3) :

R–NH2+Pyridin-2-yl carbonochloridateR–NH–CO–O–Pyridine+HCl\text{R–NH}_2 + \text{Pyridin-2-yl carbonochloridate} \rightarrow \text{R–NH–CO–O–Pyridine} + \text{HCl}

Asymmetric Catalysis

In asymmetric synthesis, this reagent activates pyridines as N-acylpyridinium salts, enabling enantioselective additions. For example, Guo et al. demonstrated its use in copper-catalyzed Grignard additions to synthesize chiral dihydropyridines with up to 98% enantiomeric excess (Equation 4) :

N-Acylpyridinium salt+RMgBrCu/L1Chiral dihydropyridine\text{N-Acylpyridinium salt} + \text{RMgBr} \xrightarrow{\text{Cu/L1}} \text{Chiral dihydropyridine}

Conditions:

  • Ligand: Bisoxazoline (L1)

  • Solvent: Dichloromethane

  • Yield: 51–75%

Recent Advances and Future Directions

Catalytic Dearomatization

Recent patents highlight its role in catalytic dearomatization of pyridines to access chiral piperidines, a scaffold prevalent in alkaloids (e.g., nicotine analogs) .

Continuous Flow Synthesis

Emerging methodologies advocate for continuous flow reactors to enhance safety and scalability, reducing exposure to hazardous intermediates .

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